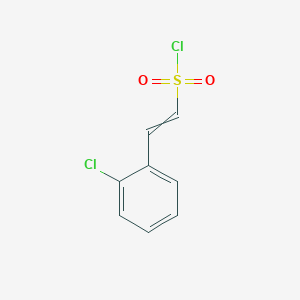
C8H6Cl2O2S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C8H6Cl2O2S is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to an ethene chain, which is further substituted with a 2-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C8H6Cl2O2S typically involves the reaction of 2-chlorobenzene with ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
C8H6Cl2O2S undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Addition Reactions: The ethene moiety can participate in addition reactions with electrophiles or nucleophiles, resulting in the formation of various addition products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.
Addition Reactions: Reagents such as halogens, hydrogen halides, or organometallic compounds are used under controlled conditions to achieve the desired addition products.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and various addition products depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
C8H6Cl2O2S has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of C8H6Cl2O2S involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzene sulfonyl chloride: Similar in structure but lacks the ethene moiety.
2-(2-Chloro-phenyl)-ethanesulfonyl chloride: Similar but with an ethane chain instead of an ethene chain.
2-(2-Bromo-phenyl)-ethenesulfonyl chloride: Similar but with a bromine substituent instead of chlorine.
Uniqueness
C8H6Cl2O2S is unique due to the presence of both the ethene moiety and the sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6Cl2O2S |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)ethenesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H |
Clave InChI |
AUJUFTDORPTZBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















